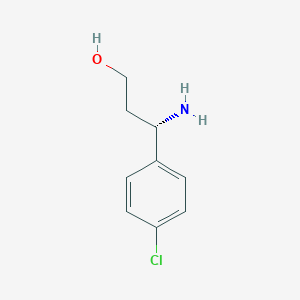

(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol

Description

Significance of Stereoisomers in Chemical and Biological Systems

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional arrangement of their atoms. This spatial distinction is critically important in biological systems, where molecular recognition is highly specific. Enzymes and receptors in the body are themselves chiral, meaning they often interact differently with different stereoisomers of a single compound. One enantiomer of a molecule might elicit a desired therapeutic effect, while its mirror image could be inactive or even harmful. This principle of stereospecificity governs the interactions of countless biomolecules, including amino acids and sugars, and is a foundational concept in medicinal chemistry and drug development.

Academic Relevance of Chiral (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol in Contemporary Organic Synthesis

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral β-amino alcohol that has garnered attention primarily as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a chiral center at the carbon bearing the amino group and a 4-chlorophenyl substituent, makes it a strategic building block for creating specific, stereochemically-defined target compounds.

The academic significance of this compound is highlighted by its application as a key precursor in the synthesis of pharmaceutically relevant molecules. For instance, it is a documented intermediate in the preparation of Capasitinib, a compound investigated for its potential in creating antitumor drugs. chemicalbook.com Its role in constructing such complex frameworks underscores its importance to researchers in medicinal chemistry and process development.

The synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol itself is a subject of academic research, with various methods developed to produce the molecule with high enantiomeric purity. These synthetic routes can be broadly categorized into chemical synthesis and biocatalysis.

Chemical Synthesis: One approach involves the catalytic reduction of a precursor molecule, such as (S)-3-amino-3-(4-chlorophenyl)propionic acid. chemicalbook.com Other multi-step chemical methods have also been described, starting from simpler materials. chemicalbook.com

Biocatalytic Synthesis: A more modern and "green" approach utilizes enzymes. Specifically, transaminase enzymes can be used to catalyze the asymmetric amination of a ketone precursor, 1-(4-chlorophenyl)-3-hydroxyacetone, to directly produce the desired (S)-enantiomer with high selectivity. chemicalbook.com This biosynthetic method is often favored for its efficiency and high degree of stereocontrol.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 886061-26-3 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 53-56 °C |

| Boiling Point | 327.9±27.0 °C (Predicted) |

| Density | 1.216 g/cm³ |

Data sourced from publicly available chemical databases.

This table provides an interactive overview of the compound's fundamental characteristics.

Overview of Advanced Research Trajectories in Chiral Amino Alcohol Chemistry

The field of chiral amino alcohol synthesis is dynamic, with ongoing research focused on developing more efficient, selective, and sustainable methods. These advanced research trajectories provide context for the future potential and application of specific compounds like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.

One major area of innovation is the development of novel catalytic systems. For example, researchers have developed chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines to produce chiral β-amino alcohols with high enantiomeric excess (up to 99% ee). westlake.edu.cn This method offers a modular approach using readily available starting materials. westlake.edu.cn

Another cutting-edge strategy involves radical C-H amination. This approach allows for the direct conversion of a C-H bond in an alcohol to a C-N bond, providing a streamlined route to β-amino alcohols. nih.gov By using a multi-catalytic system involving a chiral copper catalyst and a photocatalyst, researchers have achieved both high regioselectivity and enantioselectivity, bypassing the need for pre-functionalized starting materials. nih.gov

Furthermore, chiral β-amino alcohols are themselves employed as catalysts or ligands in other asymmetric reactions. westlake.edu.cnrsc.org Simple, primary β-amino alcohols have been shown to act as efficient organocatalysts in asymmetric Michael additions, demonstrating the dual role these compounds can play in organic synthesis. rsc.org The continuous development of such methodologies highlights the enduring importance of the chiral amino alcohol scaffold in modern organic chemistry.

The table below compares general approaches for the synthesis of chiral β-amino alcohols.

| Synthetic Strategy | Description | Key Features |

| Reduction of Amino Acids | The carboxylic acid functional group of a chiral amino acid is reduced to an alcohol. | Utilizes readily available chiral pool starting materials. |

| Ring-Opening of Epoxides | A chiral epoxide is opened with an amine nucleophile. | Can be highly stereospecific. |

| Asymmetric Hydrogenation | A prochiral α-amino ketone is hydrogenated using a chiral catalyst. | Provides direct access to the chiral amino alcohol. |

| Biocatalysis (e.g., Transaminases) | An enzyme catalyzes the stereoselective amination of a ketone. | High enantioselectivity, mild reaction conditions. |

| Modern Catalytic Methods | Includes Cr-catalyzed cross-couplings and radical C-H amination. | High efficiency and selectivity; expands substrate scope. |

This interactive table summarizes the diverse synthetic landscape for this important class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNACDMQJLVKIU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649659 | |

| Record name | (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886061-26-3 | |

| Record name | (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Amino 3 4 Chlorophenyl Propan 1 Ol

Asymmetric Synthesis Strategies for Enantiopure (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule, bypassing the need for resolving racemic mixtures, which is often inefficient. For (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, strategies involving enantioselective catalysis, chiral auxiliaries, and organocatalysis are prominent.

Enantioselective Catalysis Approaches

Enantioselective catalysis utilizes a substoichiometric amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. A primary route for synthesizing chiral amino alcohols like the target compound is the asymmetric reduction of a corresponding prochiral ketone, such as 3-amino-3-(4-chlorophenyl)propanone.

While specific documented examples for the direct catalytic reduction to (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol are not extensively detailed in readily available literature, the principle is well-established. This approach typically involves transition metal catalysts complexed with chiral ligands. For instance, ruthenium, rhodium, or iridium-based catalysts paired with chiral phosphine (B1218219) ligands (e.g., BINAP) are known to effectively catalyze the asymmetric hydrogenation of aminoketones to chiral amino alcohols with high enantioselectivity. Another established method involves the use of chiral oxazaborolidine catalysts, as pioneered by Corey, in borane-mediated reductions of ketones. google.com These catalysts create a chiral environment around the ketone's carbonyl group, forcing the hydride reagent to attack from a specific face, thus leading to the desired (S)-alcohol.

The general reaction scheme is as follows: Prochiral Ketone + Reducing Agent (e.g., H₂, BH₃) --(Chiral Catalyst)--> (S)-Amino Alcohol

The success of this method hinges on the selection of the catalyst and reaction conditions to maximize both chemical yield and enantiomeric excess (e.e.).

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy where a chiral molecule (the auxiliary) is temporarily attached to a non-chiral starting material. westlake.edu.cn This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding the enantiomerically pure product. westlake.edu.cn

A documented approach for a closely related precursor, methyl (S)-3-amino-3-(4-chlorophenyl)propanoate, utilizes the amino acid (S)-Valine as a chiral auxiliary. In this method, a racemic mixture of methyl 3-amino-3-(4-chlorophenyl)propanoate is reacted with an N-protected (S)-Valine derivative to form a mixture of diastereomers. googleapis.com Because diastereomers have different physical properties, they can be separated using standard techniques like crystallization or chromatography.

Once the desired (S,S) diastereomer is isolated, the (S)-Valine auxiliary is cleaved, yielding the enantiomerically enriched methyl (S)-3-amino-3-(4-chlorophenyl)propanoate. googleapis.com This ester can then be readily reduced to the target alcohol, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, using standard reducing agents like lithium aluminum hydride (LiAlH₄), without affecting the established stereocenter.

| Step | Description | Key Reagent | Outcome |

| 1 | Diastereomer Formation | N-protected (S)-Valine | Mixture of (S,S) and (S,R) diastereomers |

| 2 | Separation | Crystallization/Chromatography | Isolated (S,S) diastereomer |

| 3 | Auxiliary Cleavage | Hydrolysis | Enantiopure (S)-ester |

| 4 | Reduction | LiAlH₄ | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol |

This method is robust and reliable, though it involves multiple steps and is not as atom-economical as catalytic approaches.

Organocatalytic Stereoselective Routes

Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. This field has emerged as a third pillar of asymmetric catalysis, alongside transition metal catalysis and biocatalysis. For the synthesis of chiral amino alcohols, organocatalysts can be employed in various transformations, including asymmetric Mannich reactions or aldol (B89426) reactions, to set the key stereocenter.

While specific organocatalytic routes producing (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol are not prominently detailed, established methodologies provide a clear blueprint. For example, a proline-catalyzed asymmetric Mannich reaction between 4-chlorobenzaldehyde, an appropriate amine source, and a two-carbon nucleophile could theoretically construct the chiral β-amino carbonyl backbone. Subsequent reduction of the carbonyl group would yield the target amino alcohol. Another potential route involves the asymmetric allylation of an imine derived from 4-chlorobenzaldehyde, catalyzed by a chiral phosphoric acid or a bifunctional amine-thiourea catalyst. beilstein-journals.orgnih.gov The resulting homoallylic amine could then be converted to the target propanol (B110389) through oxidative cleavage of the double bond followed by reduction.

These routes offer the advantages of using less toxic and less expensive catalysts compared to many transition metal systems. However, the development of a specific protocol for the target molecule would require significant optimization of the catalyst structure and reaction conditions.

Biocatalytic Synthesis Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These methods are highly valued for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and their operation under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).

Enzyme-Catalyzed Cascade Reactions for Chiral Amino Alcohol Production

Enzyme-catalyzed cascade reactions, where multiple enzymatic steps are performed in a single pot, represent a highly efficient strategy for synthesizing complex molecules. For chiral amino alcohol production, a common issue with transaminase enzymes (discussed below) is the unfavorable reaction equilibrium. nih.gov To overcome this, a second enzyme can be introduced into the system to remove a reaction byproduct, thereby driving the reaction towards completion. nih.gov

A relevant example is the coupling of a transaminase with a decarboxylase. In the synthesis of a chiral amine from a ketone, the transaminase uses an amino donor like L-alanine, which is converted to pyruvate (B1213749). nih.gov The accumulation of pyruvate can inhibit the enzyme and shift the equilibrium back towards the starting materials. By adding a pyruvate decarboxylase (PDC), the pyruvate is irreversibly converted to acetaldehyde (B116499) and CO₂, effectively removing it from the system. nih.gov This pulls the entire reaction sequence forward, leading to significantly higher conversion and yield of the desired chiral amine. While not specifically documented for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, this cascade strategy is a well-established and powerful tool for the production of chiral amines and amino alcohols.

| Cascade System Component | Function | Advantage |

| ω-Transaminase (ω-TA) | Catalyzes the transfer of an amino group from a donor to a ketone substrate. | High enantioselectivity. |

| Pyruvate Decarboxylase (PDC) | Irreversibly removes the pyruvate byproduct. | Overcomes unfavorable equilibrium, drives reaction to completion. |

| Amine Donor (e.g., L-Alanine) | Provides the amino group for the transamination reaction. | Readily available and inexpensive. |

Application of Specific Biocatalyst Systems (e.g., Transketolase and Transaminase Coupling)

The most direct biocatalytic route to (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol involves the use of ω-transaminases (ω-TAs). These enzymes catalyze the asymmetric amination of a ketone by transferring an amino group from an amine donor to a carbonyl acceptor.

A patented biosynthesis method describes the use of a transaminase to convert the prochiral ketone, 1-(4-chlorophenyl)-3-hydroxyacetone, into the desired (S)-amino alcohol. The enzyme, often from a microbial source and potentially improved through protein engineering (mutants), facilitates the highly enantioselective addition of the amino group to the ketone.

| Substrate | Biocatalyst | Amine Donor | Product | Enantiopurity |

| 1-(4-chlorophenyl)-3-hydroxyacetone | Transaminase (and its mutants) | e.g., Isopropylamine | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | High (typically >99% e.e.) |

While the coupling of a transketolase and a transaminase is a known strategy for producing chiral amino alcohols, the more direct application for this specific target molecule starts from the readily available hydroxyacetone (B41140) precursor, simplifying the process to a single, highly selective transamination step. This biocatalytic method stands out for its high efficiency, exceptional enantioselectivity, and adherence to green chemistry principles.

Process Intensification and Continuous-Flow Biocatalytic Systems

To enhance the efficiency and economic viability of biocatalytic processes, process intensification strategies are being increasingly implemented. A significant development in this area is the transition from traditional batch reactors to continuous-flow systems. Continuous-flow biocatalysis offers numerous advantages, including improved reaction control, enhanced mass and heat transfer, higher productivity, and the potential for straightforward automation and integration of downstream processing. rsc.org

For the synthesis of chiral amino alcohols, immobilized enzymes are often employed in packed-bed reactors within a continuous-flow setup. mdpi.com Immobilization of the transaminase not only facilitates catalyst reuse, reducing costs, but also enhances enzyme stability under operational conditions. manchester.ac.ukresearchgate.net The development of continuous-flow systems for transaminase-mediated reactions has shown promise for the efficient production of chiral amines with high enantiomeric excess. rsc.org

Key parameters that are optimized in such systems include substrate and enzyme concentrations, flow rate (residence time), temperature, and pH. The table below illustrates typical parameters and outcomes for continuous-flow biocatalytic amination, drawing on data from similar processes for chiral amine synthesis.

Table 1: Illustrative Parameters for Continuous-Flow Biocatalytic Synthesis of Chiral Amines

| Parameter | Value/Range | Outcome/Significance |

|---|---|---|

| Enzyme | Immobilized Transaminase | Enhanced stability and reusability. |

| Substrate | Prochiral Ketone | High conversion to the desired chiral amine. |

| Flow Rate | 0.1 - 1.0 mL/min | Controls residence time and reaction completion. |

| Temperature | 30 - 50 °C | Optimizes enzyme activity and stability. |

| pH | 7.0 - 9.0 | Maintains optimal enzyme performance. |

| Co-solvent | 5-20% DMSO | Improves substrate solubility. |

| Yield | >90% | Demonstrates process efficiency. |

| Enantiomeric Excess (ee) | >99% | Highlights the high stereoselectivity of the biocatalyst. |

Emerging Synthetic Pathways for Chiral Propanol Derivatives

Beyond established biocatalytic routes, researchers are actively exploring novel chemical methodologies for the asymmetric synthesis of chiral β-amino alcohols. These emerging pathways aim to provide alternative and potentially more versatile strategies for accessing compounds like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.

One innovative approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This method utilizes a radical polar crossover strategy to achieve modular synthesis of high-value chiral β-amino alcohols with high enantiomeric excess (up to 99% ee). nih.gov Another cutting-edge technique involves the enantioselective radical C–H amination of alcohols. This strategy bypasses the need for pre-functionalized substrates and enables the direct and stereoselective installation of an amino group at the β-position of an alcohol. mbl.or.kr

These novel methods, while still in development, hold significant promise for expanding the synthetic chemist's toolkit for producing complex chiral molecules.

Optimization of Stereoselective Synthetic Processes for Industrial Scale-Up

The successful transition of a synthetic route from the laboratory to an industrial scale requires rigorous optimization of various parameters to ensure robustness, cost-effectiveness, and safety. For stereoselective syntheses, maintaining high enantiopurity is of paramount importance.

In the context of biocatalytic production of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, key areas for optimization include:

Enzyme Engineering: Directed evolution and rational design can be employed to improve the transaminase's activity, stability, and substrate scope. manchester.ac.ukresearchgate.net

Process Parameter Optimization: A Design of Experiments (DoE) approach can be utilized to systematically investigate the impact of variables such as substrate loading, enzyme loading, temperature, pH, and co-solvent concentration on yield and enantioselectivity. manchester.ac.uk

Downstream Processing: The development of efficient methods for product isolation and purification is crucial for obtaining the final compound with the required purity. This can include techniques like extraction, crystallization, and chromatography.

Table 2: Key Optimization Parameters for Industrial Scale-Up of Stereoselective Synthesis

| Parameter | Optimization Goal | Impact on Process |

|---|---|---|

| Catalyst Loading | Minimize while maintaining high conversion | Reduces cost and simplifies purification. |

| Substrate Concentration | Maximize | Increases process intensity and throughput. |

| Reaction Time | Minimize | Improves productivity and reduces operational costs. |

| Solvent Selection | Use of green and recyclable solvents | Enhances environmental sustainability. |

| Temperature Control | Maintain optimal range for catalyst stability and activity | Ensures consistent product quality and yield. |

| Impurity Profile | Minimize by-product formation | Simplifies purification and improves final product purity. |

The continuous evolution of synthetic methodologies, driven by advances in catalysis and process engineering, is set to further refine the production of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, ensuring a reliable and efficient supply of this vital pharmaceutical intermediate.

Utility of S 3 Amino 3 4 Chlorophenyl Propan 1 Ol As a Chiral Building Block and Intermediate

Application in Complex Molecule Synthesis

As a chiral 1,3-amino alcohol, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol serves as a foundational component in asymmetric synthesis. Chiral amino alcohols are recognized as essential structural motifs in a wide array of natural products and synthetic compounds. researchgate.netwestlake.edu.cn The presence of both an amine and a hydroxyl group allows for a variety of chemical transformations, enabling the construction of more intricate molecular architectures.

The utility of this compound lies in its ability to introduce a specific stereochemistry into a target molecule, which is crucial for its biological activity. Organic chemists utilize such chiral building blocks to construct enantiomerically pure compounds, avoiding the need for challenging chiral separations later in a synthetic sequence. researchgate.net The compound can undergo reactions such as oxidation of the hydroxyl group to form ketones or aldehydes, or substitution reactions at the amino group, providing a versatile platform for creating diverse and complex structures.

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural features of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol make it a highly sought-after intermediate in the pharmaceutical industry, particularly in the development of targeted therapies.

A prominent application of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is its role as a key intermediate in the synthesis of the potent and selective Akt kinase inhibitor, AZD5363 (Capivasertib). acs.org The PI3K/AKT signaling pathway is frequently hyperactivated in various human cancers, making Akt an important target for anticancer therapies.

In the synthesis of AZD5363, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is reacted with 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione in the presence of a base. This reaction forms an amide bond, coupling the chiral amino alcohol to the heterocyclic core of the drug molecule, ultimately yielding AZD5363. The precise stereochemistry of the (S)-enantiomer is critical for the drug's potent inhibitory activity against the Akt kinase.

Table 1: Key Reactants in the Synthesis of AZD5363

| Reactant | Role |

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | Chiral building block providing a key side chain |

| 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione | Heterocyclic core of the final drug molecule |

| Base (e.g., inorganic or tertiary amine base) | Facilitates the coupling reaction |

| Solvent (e.g., Acetonitrile, Water) | Reaction medium |

Beyond its use in the synthesis of AZD5363, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol contributes to broader drug discovery programs. Its structure is a valuable starting point for creating libraries of compounds for screening against various biological targets. For instance, it has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutics that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

In one example, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol was a starting material for the synthesis of key intermediates used to create potent and selective AKT protein degraders. These degraders were based on the structure of AZD5363, demonstrating how a key intermediate for one drug can be leveraged to develop next-generation therapeutic modalities.

Derivatization Strategies for Scaffold Diversity

The functional groups of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol allow for extensive derivatization, enabling the creation of diverse chemical scaffolds for various applications in medicinal chemistry and materials science.

The 1,3-amino alcohol motif is a versatile precursor for the synthesis of a wide range of chiral heterocyclic scaffolds. These structures are prevalent in many biologically active compounds.

Oxazolidinones: These can be synthesized from 1,3-amino alcohols through cyclization reactions, often involving reagents like phosgene, carbonyldiimidazole, or isocyanates. The resulting N-substituted oxazolidinones are valuable chiral auxiliaries and possess antibacterial properties.

Morpholinones: These six-membered heterocyclic compounds can also be prepared from amino alcohol precursors through various synthetic routes.

Lactams and Sultams: While requiring more extensive synthetic transformations, the amino and hydroxyl groups provide the necessary handles to construct these important cyclic amide and sulfonamide scaffolds, respectively.

These derivatization strategies allow chemists to convert a single chiral building block into a multitude of complex, stereochemically defined heterocyclic systems. nih.gov

Table 2: Potential Heterocyclic Scaffolds from 1,3-Amino Alcohols

| Heterocyclic Scaffold | General Synthetic Precursor | Key Reagents for Cyclization |

| Oxazolidinone | 1,3-Amino alcohol | Phosgene, Isocyanates, Carbonates |

| Morpholinone | 1,3-Amino alcohol derivative | Various cyclization agents |

| Lactam | Amino acid derivative of the amino alcohol | Intramolecular amidation reagents |

| Sultam | Sulfonamide derivative of the amino alcohol | Intramolecular cyclization reagents |

Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, where they are used as ligands for transition metals. researchgate.net The ability of the amino and hydroxyl groups to coordinate with a metal center in a defined spatial arrangement allows for the creation of a chiral environment around the metal. This chiral environment can then direct a chemical reaction to produce one enantiomer of a product preferentially over the other.

Derivatives of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol can be synthesized to create novel chiral ligands. For example, the amino and hydroxyl groups can be modified to fine-tune the steric and electronic properties of the resulting ligand. These ligands can then be complexed with metals like copper, palladium, or ruthenium and used to catalyze a wide range of asymmetric reactions, such as reductions, alkylations, and cycloadditions. acs.orgnih.gov The development of new chiral ligands is a continuous effort in organic synthesis to enable more efficient and selective chemical transformations. westlake.edu.cn

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The therapeutic potential of compounds derived from (S)-3-amino-3-(4-chlorophenyl)propan-1-ol is intricately linked to their three-dimensional structure and the nature of their functional groups. SAR studies are pivotal in medicinal chemistry to identify the key molecular features responsible for a compound's biological activity and to optimize its potency, selectivity, and pharmacokinetic properties. For derivatives of this chiral building block, SAR investigations have primarily focused on modifications at the amino group, the hydroxyl group, and the aromatic phenyl ring.

Impact of Phenyl Ring Substitution

The 4-chloro substituent on the phenyl ring of the parent compound is a critical determinant of its biological activity. In the broader class of 3-amino-3-phenylpropanol derivatives, the nature and position of substituents on the aromatic ring significantly influence their potency and selectivity as monoamine transporter inhibitors.

Research on related 3-amino-3-phenylpropionamide derivatives has shown that the phenyl ring and its substituents are crucial for interaction with biological targets like the mu opioid receptor. While specific SAR data on a series of phenyl-substituted analogs of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol is not extensively available in the public domain, general principles from related compound series can be informative. For instance, in other classes of monoamine reuptake inhibitors, the introduction of different halogens (e.g., fluorine, bromine) or small alkyl groups at various positions on the phenyl ring can modulate the inhibitory activity against transporters for norepinephrine (B1679862) (NET), serotonin (B10506) (SERT), and dopamine (B1211576) (DAT).

Influence of Amino Group Modification

The primary amino group is a key site for functionalization to explore SAR. N-alkylation, N-acylation, and the introduction of more complex substituents can dramatically alter a compound's biological profile.

In a study of isosteviol-based 1,3-aminoalcohols, N-substitution was found to be a critical factor for their antiproliferative activity. For instance, N-benzyl and N-(1H-imidazol-1-yl)propyl substitutions were shown to be essential for significant biological effects. While this study was on a different molecular scaffold, it underscores the importance of the substituent attached to the nitrogen atom. In the context of monoamine reuptake inhibitors, N-methylation or N,N-dimethylation of the amino group in related structures is a common strategy to modulate activity and selectivity.

Role of Hydroxyl Group Derivatization

The primary hydroxyl group offers another avenue for structural modification, such as O-alkylation or O-acylation. These modifications can impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which are all critical for drug-receptor interactions and pharmacokinetic properties.

Systematic studies on how derivatization of the hydroxyl group of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol specifically affects its activity are not readily found in publicly accessible literature. However, in analogous compounds, this position is often modified to fine-tune the molecule's properties.

Stereochemistry and Biological Activity

The stereochemistry at the C-3 position, which is fixed as (S) in the parent compound, is of paramount importance. Biological systems are chiral, and thus, enantiomers of a drug can exhibit significantly different pharmacological activities. For many monoamine reuptake inhibitors, one enantiomer is often significantly more potent than the other. Maintaining the (S)-configuration is likely crucial for the desired biological activity in derivatives of this building block.

The following table summarizes hypothetical SAR trends for functionalized derivatives of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol based on established principles in medicinal chemistry for related compounds, particularly monoamine reuptake inhibitors. It is important to note that this table is illustrative and aims to provide a framework for understanding potential SAR, as specific experimental data for a comprehensive series of these derivatives is not available in the provided search results.

| Modification Site | Functional Group Modification | Anticipated Impact on Biological Activity (e.g., NET/SERT/DAT Inhibition) | Rationale |

|---|---|---|---|

| Phenyl Ring (R) | Replacement of 4-Cl with other halogens (e.g., 4-F, 4-Br) | Modulation of potency and selectivity. 4-F may increase metabolic stability. | Halogen substitutions alter the electronic properties and size of the group, affecting binding affinity. |

| Introduction of small alkyl groups (e.g., 4-CH3) | May increase lipophilicity and alter binding interactions. | Alkyl groups can fill hydrophobic pockets in the receptor binding site. | |

| Positional isomers (e.g., 2-Cl, 3-Cl) | Likely to significantly change selectivity and potency profiles. | The position of the substituent is critical for optimal interaction with the binding pocket. | |

| Amino Group (R1, R2) | N-methylation (-NHCH3) | Often enhances potency for monoamine transporters. | Small alkyl groups can improve binding and pharmacokinetic properties. |

| N,N-dimethylation (-N(CH3)2) | May further alter potency and selectivity, potentially favoring one transporter over others. | Increases basicity and steric bulk, which can influence receptor interactions. | |

| N-acylation (-NHCOR') | Generally expected to decrease or abolish activity due to loss of basicity. | The basicity of the nitrogen is often crucial for interaction with acidic residues in the transporter binding site. | |

| Hydroxyl Group (R3) | O-methylation (-OCH3) | May alter potency and lipophilicity. | Loss of hydrogen bonding capability but increased metabolic stability. |

| O-acylation (-OCOR') | Could act as a prodrug, releasing the active parent compound in vivo. | Ester groups are often labile and can be cleaved by esterases. |

Advanced Analytical Techniques for Chiral Amino Alcohol Characterization

Enantiomeric Purity and Absolute Configuration Determination

Determining the ratio of enantiomers (enantiomeric purity or enantiomeric excess) and assigning the absolute spatial arrangement of atoms (absolute configuration) are fundamental challenges in stereochemistry. A variety of powerful techniques have been developed to address this, ranging from chromatographic to spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. yakhak.org The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. yakhak.org

For amino alcohols like (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol, polysaccharide-based CSPs are particularly effective. Columns such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® series) have demonstrated high chiral recognition capabilities for a wide range of chiral molecules, including amines and amino alcohols. yakhak.orgresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

To enhance separation and detection, especially for LC-MS applications, derivatization of the amino group with an achiral fluorogenic agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be employed. yakhak.orgresearchgate.net This not only improves chromatographic behavior but also significantly increases detection sensitivity under both UV and fluorescence detectors. yakhak.org Zwitterionic CSPs, derived from cinchona alkaloids, also represent a powerful option for the direct, stereo-selective resolution of free amino acids and related compounds using LC-MS compatible mobile phases. chiraltech.com

Table 1: Illustrative Chiral HPLC Parameters for Amino Alcohol Separation This table presents typical conditions for the enantiomeric separation of chiral amino alcohols, analogous to (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol, on polysaccharide-based CSPs.

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 254 nm |

| Analyte Form | Underivatized or NBD-derivative |

Note: The specific retention times and resolution for (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol would require experimental determination under these or similar conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral analysis. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral environment must be introduced. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). frontiersin.org

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. frontiersin.org These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals (chemical shift non-equivalence, ΔΔδ) in the NMR spectrum, most commonly ¹H NMR. nih.gov The relative integration of these separated signals allows for the direct determination of the enantiomeric ratio. nih.gov For amino alcohols, CSAs like BINOL-based derivatives or macrocyclic compounds such as (18-crown-6)-2,3,11,12-tetracarboxylic acid are effective due to their ability to form distinct hydrogen bonds and other intermolecular interactions with each enantiomer. frontiersin.orgnih.gov

Table 2: Common Chiral Solvating Agents (CSAs) for NMR Analysis of Chiral Amines and Alcohols

| Chiral Solvating Agent (CSA) | Analyte Functional Group | Typical Solvent | Key Interactions |

| (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) derivatives | Alcohols, Amines | CDCl₃ | Hydrogen Bonding, π-π stacking |

| (18-Crown-6)-2,3,11,12-tetracarboxylic acid | Primary Amines | CD₃OD | Host-Guest Complexation (H-Bonding) |

| Pirkle's Alcohol (e.g., (S)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) | Amines, Amides | CDCl₃ | Hydrogen Bonding, π-π stacking |

The magnitude of the chemical shift difference depends on the strength and geometry of the interaction between the CSA and the analyte enantiomers. A molar ratio of 2:1 (CSA to analyte) is often optimal for achieving maximum signal resolution. frontiersin.org

Chiroptical sensing is a rapid and sensitive alternative to chromatographic and NMR methods for determining enantiomeric composition and absolute configuration. nih.gov These techniques utilize a chiral or achiral probe that interacts or reacts with the analyte to produce a measurable change in a chiroptical property, such as circular dichroism (CD). researchgate.net

One common strategy involves the reaction of the amino alcohol with an achiral probe, such as an aromatic aldehyde (e.g., 2,4-dinitrobenzaldehyde), to form a Schiff base. nih.gov This reaction introduces a new chromophore near the stereocenter of the analyte, resulting in a product that exhibits a characteristic CD spectrum. nih.gov The sign of the induced Cotton effect in the CD spectrum can often be correlated to the absolute configuration of the analyte by comparison with known standards. nih.gov This approach is operationally simple, often following a "mix-and-measure" protocol, and can be adapted for high-throughput screening. rsc.org

Another method, liquid crystal induced circular dichroism (LCICD), involves dissolving the chiral analyte in a nematic liquid crystal. This induces a cholesteric (chiral) phase in the liquid crystal, which results in an intense CD signal that can be correlated with the absolute configuration of the solute. acs.org

Mass Spectrometry Applications in Chiral Analysis

Mass spectrometry (MS) is inherently insensitive to chirality because enantiomers have identical masses. Therefore, chiral analysis by MS requires an indirect approach where the enantiomers are first converted into diastereomers, which possess different physicochemical properties and can be distinguished. acs.org

This differentiation can be achieved through two main strategies:

Chiral Derivatization: The analyte is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form covalent diastereomers. nih.gov These diastereomers can then be separated by chromatography (LC-MS) or, in some cases, distinguished directly by tandem mass spectrometry (MS/MS) if they exhibit different fragmentation patterns. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) are widely used for this purpose with amino-containing compounds. nih.gov

Non-covalent Complexation: The enantiomers are allowed to form non-covalent diastereomeric complexes with a chiral selector molecule, often in the presence of a metal ion (e.g., Cu²⁺). nih.gov These complexes, having different stabilities or gas-phase conformations, can be analyzed and differentiated using electrospray ionization (ESI)-MS/MS. More advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate these diastereomeric complex ions based on their different sizes and shapes (collision cross-sections) in the gas phase, providing another dimension of separation for chiral analysis. acs.orgrsc.org

Crystallographic Analysis for Definitive Stereochemical Assignment

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique provides a detailed three-dimensional map of the electron density within a single crystal of a compound, allowing for the precise determination of the spatial arrangement of every atom.

To determine the absolute configuration, the analysis must be performed on an enantiomerically pure crystal. The technique of anomalous dispersion is used, where the scattering of X-rays by the atoms is slightly out of phase. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true, absolute arrangement of the atoms in space can be determined and assigned the correct R or S descriptor according to Cahn-Ingold-Prelog rules. wikipedia.org While finding a published crystal structure for (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol is challenging, the technique remains the gold standard for absolute configuration assignment should a suitable single crystal be obtained.

Table 3: Crystallographic Data for an Analogous Chiral Molecule (Illustrative) This table shows the type of data obtained from a single-crystal X-ray diffraction experiment, which provides definitive proof of stereochemistry.

| Parameter | Example Value |

| Chemical Formula | C₁₉H₁₃ClN₄OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.7171 Å, b = 10.9509 Å, c = 19.5853 Å |

| Unit Cell Angles | α = 78.249°, β = 89.000°, γ = 70.054° |

| Volume | 1717.88 ų |

| Z (Molecules per unit cell) | 4 |

| Flack Parameter | ~0 (Confirms absolute configuration) |

| Data is illustrative for an analogous complex heterocyclic molecule containing a 4-chlorophenyl group to demonstrate the output of the technique. iucr.org |

Computational Chemistry and Molecular Modeling Studies of S 3 Amino 3 4 Chlorophenyl Propan 1 Ol and Its Derivatives

Theoretical Investigations of Asymmetric Reaction Mechanisms

The synthesis of enantiomerically pure compounds such as (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is a cornerstone of pharmaceutical and materials science. chiralpedia.com Theoretical investigations, often employing Density Functional Theory (DFT), are crucial for elucidating the mechanisms of asymmetric reactions that lead to such compounds. nih.gov These studies can map out the potential energy surfaces of reaction pathways, identify transition states, and explain the origins of enantioselectivity.

For the synthesis of chiral amino alcohols, a common route is the asymmetric reduction of a prochiral ketone. frontiersin.org Computational models can simulate this process, detailing the interaction between the substrate, a chiral catalyst or auxiliary, and the reducing agent. researchgate.net For instance, DFT calculations can reveal how a chiral catalyst creates a sterically and electronically differentiated environment, favoring the approach of the reducing agent from one face of the carbonyl group over the other. This leads to the preferential formation of one enantiomer.

Key parameters derived from these studies include the activation energies for the competing pathways leading to the (S) and (R) enantiomers. A significant difference in these activation energies (ΔΔG‡) is indicative of high enantioselectivity. Theoretical models also allow for the in silico screening of different catalysts and reaction conditions, accelerating the development of more efficient and selective synthetic methods. nih.gov

Table 1: Hypothetical DFT Calculation Results for Asymmetric Ketone Reduction This table illustrates the typical data generated from theoretical studies on asymmetric reactions. The values are representative and not from a specific study on this exact molecule.

| Catalyst | Pathway | Activation Energy (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

|---|---|---|---|---|

| Catalyst A | pro-(S) | 10.2 | 2.1 | >95 |

| pro-(R) | 12.3 | |||

| Catalyst B | pro-(S) | 11.5 | 0.8 | 60 |

Conformational Analysis and Stereochemical Impact on Reactivity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its reactivity and biological function. For a flexible molecule like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, which has multiple rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them.

The stereochemistry at the chiral center (the carbon atom bonded to the amino group and the chlorophenyl ring) dictates the preferred conformational space. mdpi.com This, in turn, affects the molecule's reactivity. For example, the accessibility of the amino and hydroxyl functional groups for a reaction depends on the dominant conformers in solution. A conformation that sterically shields one of these groups will decrease its reactivity. Understanding these relationships is vital for designing derivatives with specific chemical properties.

Molecular Dynamics Simulations for Ligand-Target Interactions in Drug Design

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and its derivatives are valuable scaffolds in drug discovery. chemicalbook.com Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govutupub.fi In drug design, MD simulations provide a dynamic view of how a potential drug molecule (a ligand) interacts with its biological target, such as a protein or enzyme. mdpi.comnih.gov

Starting with a docked pose of the ligand in the protein's binding site, MD simulations can predict the stability of this interaction. mdpi.com The simulation tracks the movements of the ligand and the protein, revealing key information about:

Binding Stability: Whether the ligand remains securely in the binding pocket or dissociates over the simulation time.

Key Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that anchor the ligand to the target.

Conformational Changes: Observing how the protein and ligand adapt their shapes to achieve an optimal fit, a concept known as "induced fit." nih.gov

Binding Free Energy: Advanced MD techniques can be used to calculate the binding affinity, providing a quantitative measure of how strongly the ligand binds to its target.

For derivatives of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, MD simulations can help rationalize why certain structural modifications enhance binding affinity while others diminish it. This dynamic insight is crucial for the iterative process of lead optimization in drug discovery. utupub.fi

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. mdpi.comnih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally measured activities or properties.

For a series of compounds derived from the (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol scaffold, a QSAR study would involve:

Data Set: Assembling a group of derivatives with known biological activities (e.g., inhibitory concentrations against an enzyme).

Descriptor Calculation: For each molecule, calculating a wide range of numerical descriptors that encode structural, electronic, and physicochemical features (e.g., molecular weight, logP, polar surface area, electronic charges).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that predicts activity based on the most relevant descriptors. frontiersin.org

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. mdpi.com The model also provides valuable insights into the key molecular features that drive activity. For example, a QSAR model might reveal that high activity is correlated with a specific electrostatic potential on the aromatic ring or a certain range of lipophilicity, guiding the design of more potent compounds. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol |

| (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol |

| 3-Amino-1-propanol |

Future Prospects and Emerging Research Avenues for S 3 Amino 3 4 Chlorophenyl Propan 1 Ol Research

Development of Next-Generation Asymmetric Synthetic Methods with Enhanced Selectivity

The synthesis of enantiomerically pure chiral amines and amino alcohols is a cornerstone of modern organic chemistry, driven by the need for stereochemically defined pharmaceutical intermediates. acs.org While traditional methods for producing compounds like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol exist, emerging research focuses on next-generation asymmetric methods that offer superior selectivity, efficiency, and milder reaction conditions.

A significant area of development is in transition metal catalysis. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This approach utilizes a radical polar crossover strategy to efficiently create adjacent chiral centers with high control over stereochemistry. westlake.edu.cn Similarly, transition metal-catalyzed asymmetric hydrogenation of unsaturated nitrogen-containing compounds is a powerful and atom-economical strategy for producing optically active amines and their derivatives. acs.org These methods offer high chemo-, regio-, and enantioselectivity, making them highly reliable for synthesizing chiral drug intermediates. acs.org

Biocatalysis represents another major frontier. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases (ω-TAs), are gaining traction for their ability to catalyze the synthesis of chiral amines with exceptional selectivity under mild, aqueous conditions. nih.govfrontiersin.org Protein engineering techniques, including directed evolution and rational design, have expanded the substrate scope and improved the catalytic performance of these enzymes. nih.govfrontiersin.org For example, engineered AmDHs have been successfully used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantiomeric excess (>99% ee). frontiersin.org Biosynthetic methods using transaminases to convert keto-group containing precursors into the desired chiral amine are also being explored for the production of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. chemicalbook.com These enzymatic approaches move away from traditional chemical routes that often require harsh conditions or heavy metal catalysts. nih.gov

Table 1: Comparison of Modern Asymmetric Synthetic Methods for Chiral Amino Alcohols

| Method | Catalyst/Enzyme | Key Advantages | Selectivity (ee) | Reaction Conditions |

|---|---|---|---|---|

| Metal-Catalyzed Coupling | Chromium complexes | Modular synthesis from simple precursors (aldehydes, imines). westlake.edu.cn | Often >95% westlake.edu.cn | Mild, often room temperature. chemrxiv.org |

| Asymmetric Hydrogenation | Transition metal complexes (Ru, Ir) | High atom economy, minimal waste. acs.org | Frequently >99% acs.org | Varies; can require pressure. |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | High stereoselectivity, uses ammonia (B1221849) as amine donor. frontiersin.org | Typically >99% frontiersin.org | Mild, aqueous, room temperature. hims-biocat.eu |

| Biocatalytic Transamination | Engineered Transaminases (ω-TAs) | High chemo- and stereoselectivity, overcomes equilibrium limitations. nih.gov | Excellent, often >99% nih.gov | Mild, aqueous, room temperature. nih.gov |

Exploration in Chemical Biology and Advanced Medicinal Chemistry Applications

The chiral β-amino alcohol scaffold, present in (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and natural products. westlake.edu.cnnih.gov Beyond its established role as an intermediate for specific drugs like Capasitinib and AZD5363, future research is set to explore its broader potential in drug discovery and chemical biology. chemicalbook.comgoogle.com

One emerging avenue is its use in fragment-based ligand discovery (FBLD). Chiral fragments derived from amino alcohols can be used to build libraries of sp3-rich compounds, which offer greater three-dimensional complexity compared to the flat aromatic compounds that dominate many screening collections. nih.gov Synthesizing a diverse array of scaffolds such as oxazolidinones, morpholinones, and lactams from (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and similar building blocks can provide novel starting points for drug development programs. nih.gov The amino and hydroxyl groups of the core molecule provide convenient handles for chemical modification, allowing for the rapid generation of derivatives to explore structure-activity relationships.

Furthermore, the compound itself and its derivatives are valuable tools for probing biological systems. The specific stereochemistry and functional groups allow for interactions with biological targets like enzymes and receptors. Research indicates that related amino alcohol structures possess antimicrobial properties, suggesting potential applications in developing new agents to combat multi-drug resistant bacterial strains. Future work will likely involve synthesizing novel derivatives and evaluating their biological activity against a wider range of targets in oncology, infectious diseases, and beyond.

Sustainable and Green Chemistry Approaches for Its Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve economic viability. nih.gov The production of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is an area ripe for the application of these sustainable practices.

Biocatalysis is a key enabler of green synthesis for chiral amines. nih.gov The use of enzymes like amine dehydrogenases and transaminases, often within whole-cell systems, allows reactions to be performed in water at ambient temperature and pressure, drastically reducing the need for volatile organic solvents and eliminating harsh reagents. hims-biocat.eunih.gov A particularly innovative and atom-efficient approach involves dual-enzyme systems. For instance, a system combining an amine dehydrogenase with a formate (B1220265) dehydrogenase can use ammonium (B1175870) formate as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate being the only byproduct. rsc.org This elevates the atom efficiency of the process significantly. rsc.org

Another critical aspect of green chemistry is the use of renewable feedstocks. While many precursors for chiral amines are derived from petroleum, research is underway to develop biocatalytic cascades that can convert bio-based molecules, which are rich in alcohol groups, directly into chiral amines. hims-biocat.eu An innovative method involves a two-module enzymatic system: the first module oxidizes an alcohol to a carbonyl intermediate using molecular oxygen, and the second module performs the asymmetric amination to yield the enantiomerically pure chiral amine. hims-biocat.eu Such multi-enzyme, one-pot cascade reactions represent a highly efficient and sustainable manufacturing strategy. nih.gov

Table 2: Overview of Green Chemistry Strategies for Chiral Amine Synthesis

| Strategy | Description | Key Environmental Benefit |

|---|---|---|

| Biocatalysis | Use of engineered enzymes (e.g., AmDHs, TAs) or whole-cell systems. nih.gov | Mild conditions (aqueous, room temp), biodegradable catalysts, reduced waste. hims-biocat.eu |

| Atom Economy | Methods like asymmetric hydrogenation that incorporate most atoms from reactants into the final product. acs.org | Minimal byproduct formation. acs.org |

| Enzymatic Cascades | Multi-step syntheses performed in a single pot using several enzymes. nih.govnih.gov | Reduces purification steps, solvent use, and energy consumption. |

| Renewable Feedstocks | Development of enzymatic routes to convert bio-based alcohols into amines. hims-biocat.eu | Reduces reliance on petrochemicals. |

| Smart Reagents | Use of reagents like ammonium formate that serve multiple roles (e.g., amine and hydride source). rsc.org | High atom efficiency, innocuous byproducts. rsc.org |

Integration with High-Throughput Screening in Materials Science and Catalysis Research

The integration of high-throughput screening (HTS) with synthetic chemistry is revolutionizing the discovery of new catalysts and materials. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and its derivatives are prime candidates for inclusion in libraries for such screening efforts, particularly in the field of asymmetric catalysis.

Chiral amino alcohols are well-established as highly effective ligands for catalysts in a variety of asymmetric reactions, including additions of diethylzinc (B1219324) to aldehydes and asymmetric reductions of ketones. rsc.orgpolyu.edu.hk By systematically modifying the structure of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, a large library of related chiral ligands can be generated. Modern HTS platforms, which enable thousands of experiments to be run on a nanomole scale in less than a day, can then be used to rapidly screen these ligands. scienceintheclassroom.org This process can identify the optimal catalyst-ligand combination for a specific chemical transformation, accelerating the discovery of new, highly efficient catalytic systems. scienceintheclassroom.org

While applications in materials science are less established, HTS offers a powerful tool to explore the potential of chiral molecules like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Chirality can influence the macroscopic properties of materials, including their optical, electronic, and mechanical characteristics. By incorporating this chiral building block into polymers or other materials and using HTS to screen for desired properties, novel functional materials could be discovered. This forward-looking approach could open up entirely new applications for this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol in laboratory settings?

The synthesis typically involves reducing a nitro precursor. A common approach is catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure to reduce 3-(4-chlorophenyl)-2-nitropropene. Alternative methods include using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for nitro-to-amine reduction. For enantiomeric purity, chiral resolution techniques (e.g., chiral auxiliary agents or chromatography) are critical .

Key Steps:

- Precursor preparation : Nitrostyrene derivatives synthesized via condensation of 4-chlorobenzaldehyde with nitroethane.

- Reduction : Catalytic hydrogenation (Pd/C, H₂, 50–60 psi) or chemical reduction (NaBH₄ in ethanol at 0–5°C).

- Chiral resolution : Use of (S)-specific catalysts or chiral stationary phases in HPLC .

Q. How can the stereochemical configuration of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol be confirmed?

X-ray crystallography is the gold standard for absolute configuration determination. The SHELX software suite (SHELXL/SHELXS) is widely used for refining crystal structures, leveraging high-resolution diffraction data to resolve chiral centers . Complementary methods include:

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values.

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Confirm configuration via comparison with computed spectra .

Q. What safety precautions are necessary when handling (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye damage (H319) . Safety protocols include:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in the synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol?

Enantiomeric excess (ee) can be optimized via:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) during hydrogenation .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.

- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralcel® OD-H) achieves >99% ee .

Example Workflow:

| Step | Method | Conditions | Outcome |

|---|---|---|---|

| 1. Synthesis | Catalytic hydrogenation | Pd/C, H₂ (50 psi), EtOH, 25°C | Racemic mixture |

| 2. Resolution | Chiral HPLC | Chiralpak® AD-H, 90:10 hexane:IPA, 1 mL/min | (S)-enantiomer isolated |

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., kinases) using the compound’s 3D structure (PubChem CID: 886061-26-3). The chloro group enhances hydrophobic interactions in active sites .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Gaussian 16 with B3LYP/6-31G* basis set is commonly used .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.

Q. How does the chloro substituent affect the compound’s reactivity compared to fluoro analogs?

The chloro group increases steric bulk and electron-withdrawing effects, altering:

- Nucleophilicity : Reduced compared to fluoro analogs due to lower electronegativity.

- Metabolic Stability : Chloro derivatives resist CYP450 oxidation better than fluoro counterparts.

- Crystallinity : Chloro-substituted compounds often exhibit higher melting points (e.g., 145–148°C vs. 120–123°C for fluoro analogs) .

Comparative Data:

| Property | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol |

|---|---|---|

| Melting Point | 145–148°C | 120–123°C |

| LogP | 1.8 | 1.5 |

| pKa (amine) | 9.2 | 8.9 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms structure (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.6 ppm for -CH₂OH).

- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1050 cm⁻¹ (C-Cl stretch).

- MS (ESI+) : m/z 200.07 [M+H]⁺.

Q. How can researchers mitigate conflicting crystallographic data in structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.